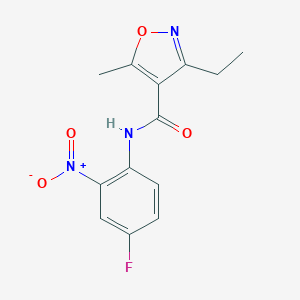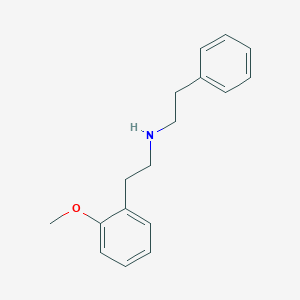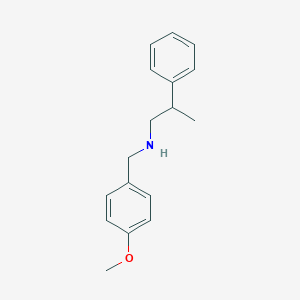
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of oxazole derivatives and has been synthesized through various methods.
Applications De Recherche Scientifique
The potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in scientific research are vast. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and proteins involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. This compound has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has also been reported to exhibit low toxicity in cell-based assays, making it a potential candidate for further drug development. However, one of the limitations of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future research directions that can be pursued to further understand the potential applications of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One of the future directions is to study the structure-activity relationship of this compound to identify more potent analogs. Another future direction is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in various disease pathways.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized through various methods and has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been reported in the literature through various methods. One of the commonly used methods involves the reaction of 4-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reacted with methyl isocyanoacetate in the presence of triethylamine to yield the final product.
Propriétés
Formule moléculaire |
C13H12FN3O4 |
|---|---|
Poids moléculaire |
293.25 g/mol |
Nom IUPAC |
3-ethyl-N-(4-fluoro-2-nitrophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H12FN3O4/c1-3-9-12(7(2)21-16-9)13(18)15-10-5-4-8(14)6-11(10)17(19)20/h4-6H,3H2,1-2H3,(H,15,18) |
Clé InChI |
ACLBZTIUJZVBJM-UHFFFAOYSA-N |
SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
SMILES canonique |
CCC1=NOC(=C1C(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)